molecular formula C10H9ClF2OS B14065797 1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14065797
M. Wt: 250.69 g/mol
InChI Key: RONUOTBRGJVRRW-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with the desired substituents (difluoromethyl and mercapto groups) is prepared through a series of substitution reactions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.

    Formation of the Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., aluminum chloride, palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature).

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, while the mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of a mercapto group, leading to different chemical reactivity and biological activity.

    1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one: The presence of a methoxy group instead of a mercapto group affects the compound’s solubility and interaction with biological targets.

    1-Chloro-1-(2-(difluoromethyl)-3-nitrophenyl)propan-2-one:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications.

Properties

Molecular Formula

C10H9ClF2OS

Molecular Weight

250.69 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2OS/c1-5(14)9(11)6-3-2-4-7(15)8(6)10(12)13/h2-4,9-10,15H,1H3

InChI Key

RONUOTBRGJVRRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)S)C(F)F)Cl

Origin of Product

United States

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